molecular formula C9H10ClNOS2 B15131701 S-6-chloro-3-pyridylmethyl O-ethyl dithiocarbonate

S-6-chloro-3-pyridylmethyl O-ethyl dithiocarbonate

Cat. No.: B15131701
M. Wt: 247.8 g/mol
InChI Key: BADCGKJZWSFCCM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-6-chloro-3-pyridylmethyl O-ethyl dithiocarbonate typically involves the reaction of 6-chloro-3-pyridylmethanol with carbon disulfide and an alkylating agent such as ethyl iodide. The reaction is carried out in the presence of a base, such as potassium carbonate, under reflux conditions . The general reaction scheme is as follows:

    Step 1: 6-chloro-3-pyridylmethanol is reacted with carbon disulfide in the presence of a base to form the corresponding dithiocarbonate intermediate.

    Step 2: The intermediate is then alkylated with ethyl iodide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

S-6-chloro-3-pyridylmethyl O-ethyl dithiocarbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

S-6-chloro-3-pyridylmethyl O-ethyl dithiocarbonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of S-6-chloro-3-pyridylmethyl O-ethyl dithiocarbonate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The dithiocarbonate group is particularly reactive towards thiol groups in proteins, which can result in the formation of stable adducts and alteration of protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the pyridine ring and the dithiocarbonate ester group in its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C9H10ClNOS2

Molecular Weight

247.8 g/mol

IUPAC Name

O-ethyl (6-chloropyridin-3-yl)methylsulfanylmethanethioate

InChI

InChI=1S/C9H10ClNOS2/c1-2-12-9(13)14-6-7-3-4-8(10)11-5-7/h3-5H,2,6H2,1H3

InChI Key

BADCGKJZWSFCCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)SCC1=CN=C(C=C1)Cl

Origin of Product

United States

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